molecular formula C17H17ClN2 B12625728 2-Amino-6-ethyl-3-phenylquinoline hydrochloride CAS No. 1170530-06-9

2-Amino-6-ethyl-3-phenylquinoline hydrochloride

Cat. No.: B12625728
CAS No.: 1170530-06-9
M. Wt: 284.8 g/mol
InChI Key: IFNKBKBJRCKZQI-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H16N2•HCl. It is primarily used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-3-phenylquinoline hydrochloride typically involves the reaction of 2-aminobenzophenone with ethyl iodide in the presence of a base, followed by cyclization to form the quinoline ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .

Scientific Research Applications

2-Amino-6-ethyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenylquinoline
  • 2-Amino-6-methyl-3-phenylquinoline
  • 2-Amino-6-ethylquinoline

Uniqueness

2-Amino-6-ethyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .

Properties

CAS No.

1170530-06-9

Molecular Formula

C17H17ClN2

Molecular Weight

284.8 g/mol

IUPAC Name

6-ethyl-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2.ClH/c1-2-12-8-9-16-14(10-12)11-15(17(18)19-16)13-6-4-3-5-7-13;/h3-11H,2H2,1H3,(H2,18,19);1H

InChI Key

IFNKBKBJRCKZQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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